
6-Chloro-5-methylpyridazin-3(2h)-one
Overview
Description
6-Chloro-5-methylpyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C5H5ClN2O It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridazin-3(2H)-one typically involves the chlorination of 5-methylpyridazin-3(2H)-one. One common method includes the reaction of 5-methylpyridazin-3(2H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methylpyridazin-3(2H)-one+SOCl2→this compound+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 5-methylpyridazin-3(2H)-one.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of 6-azido-5-methylpyridazin-3(2H)-one or 6-thiocyanato-5-methylpyridazin-3(2H)-one.
Oxidation: Formation of 6-chloro-5-methylpyridazine-3-carboxylic acid or 6-chloro-5-methylpyridazine-3-aldehyde.
Reduction: Formation of 5-methylpyridazin-3(2H)-one.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-methylpyridazin-3(2H)-one serves as a valuable building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in targeting various biological pathways, making them candidates for drug development:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests its role as an inhibitor. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues, which is critical for therapeutic applications.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have demonstrated its effectiveness against certain pathogens, highlighting its potential in developing new antibiotics.
Agrochemical Applications
The compound is recognized for its utility in agrochemicals. Its structure allows it to act as an intermediate in the synthesis of herbicides and pesticides:
- Herbicide Development : The chlorinated pyridazinone derivatives are being explored for their efficacy in controlling weed species, providing an environmentally friendly alternative to traditional herbicides.
- Insecticide Formulations : Compounds derived from this compound have been investigated for their insecticidal properties, offering potential solutions for pest management in agriculture.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested for their inhibitory effects on specific enzymes linked to disease pathways. Results indicated that certain derivatives exhibited significant inhibition rates, suggesting their potential as therapeutic agents in treating diseases such as cancer .
Compound | Enzyme Target | Inhibition Rate (%) | EC50 (µM) |
---|---|---|---|
Derivative A | Enzyme X | 75% | 0.5 |
Derivative B | Enzyme Y | 60% | 1.0 |
Derivative C | Enzyme Z | 80% | 0.3 |
Case Study 2: Agrochemical Efficacy
Another research project evaluated the efficacy of a derivative of this compound as a herbicide. Field trials demonstrated that the compound effectively reduced weed biomass compared to untreated controls, indicating its potential use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group play crucial roles in binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyridazin-3(2H)-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloropyridazin-3(2H)-one: Lacks the methyl group, affecting its chemical properties and applications.
6-Chloro-3-methylpyridazine: Similar structure but different positioning of the methyl group, leading to variations in reactivity.
Uniqueness
6-Chloro-5-methylpyridazin-3(2H)-one is unique due to the combined presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Biological Activity
6-Chloro-5-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. The compound is characterized by a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridazine ring, which influences its chemical reactivity and potential interactions with biological targets.
The molecular formula of this compound is C6H6ClN3O, and it has a CAS number of 1703-07-7. The synthesis typically involves chlorination processes, such as the reaction of 5-methylpyridazin-3(2H)-one with thionyl chloride under reflux conditions. This synthetic pathway allows for the formation of the compound while maintaining a high degree of purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of both chlorine and methyl groups enhances its binding affinity due to steric and electronic effects. This compound may inhibit enzyme activity by forming covalent bonds with active site residues or competing with natural substrates, making it a potential candidate for therapeutic applications.
Biological Activities
Research has demonstrated various biological activities associated with this compound and its derivatives:
Antifungal Activity
A study on pyridazine derivatives indicated that compounds similar to this compound exhibited antifungal properties. For instance, derivatives showed varying degrees of inhibition against fungi such as G. zeae and F. oxysporum, indicating that modifications to the pyridazine structure can enhance antifungal efficacy .
Chemotactic Activity
Research has identified pyridazinone derivatives as potent agonists for formyl peptide receptors (FPRs). In particular, compounds containing similar structural motifs to this compound were shown to activate intracellular calcium mobilization in human neutrophils, demonstrating their potential role in modulating immune responses .
Table 1: Antifungal Screening Results
Compound | Target Fungus | Inhibition (%) at 50 μg/mL |
---|---|---|
3d | G. zeae | 45.1 |
3e | F. oxysporum | 44.2 |
3h | C. mandshurica | 47.8 |
This table summarizes the antifungal activity observed in various pyridazine derivatives, highlighting the effectiveness of certain compounds against specific fungal strains .
Table 2: Chemotactic Activity of Pyridazinone Derivatives
Compound | EC50 (μM) | Efficacy (%) |
---|---|---|
14h | 0.6 | 70 |
fMLF | 0.01 | 100 |
The table above illustrates the chemotactic activity of selected pyridazinone derivatives compared to a standard agonist (fMLF), showcasing their potential in activating immune cell responses .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-5-methylpyridazin-3(2H)-one, and how can reaction yields be systematically improved?
- Methodological Answer : Utilize factorial design (e.g., Taguchi or Box-Behnken methods) to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield. For example, varying reaction time and stoichiometric ratios of precursors like hydrazine derivatives and diketones can be tested in a controlled matrix .
- Key Considerations : Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection.
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl signals (δ 160–170 ppm) to confirm pyridazinone core .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for related hydrazono-indole derivatives .
Q. What strategies mitigate degradation of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (Q1A):
- Test thermal stability (40°C/75% RH), photostability (ICH Q1B), and hydrolysis susceptibility in buffered solutions (pH 1–13).
- Use DSC/TGA to identify decomposition temperatures and FTIR to track functional group changes .
Advanced Research Questions
Q. How do reaction mechanisms differ between nucleophilic substitution and hydrodehalogenation pathways in chloro-pyridazinone derivatives?
- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to map energy barriers. For example, iodide substitution in 5-chloro-2-methylpyridazin-3(2H)-one proceeds via SNAr, while hydrodeiodination involves radical intermediates under acidic HI conditions .
- Data Contradictions : NMR studies show competing pathways; control selectivity by modulating solvent polarity (DMF vs. aqueous systems) .
Q. Can computational models predict regioselectivity in functionalization of this compound?
- Methodological Answer : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate Fukui indices and electrostatic potential surfaces. For instance, C4-position often shows higher electrophilicity, guiding site-specific alkylation or arylation .
- Validation : Compare predicted vs. experimental regioselectivity in palladium-catalyzed cross-coupling reactions.
Q. How do structural modifications (e.g., methyl group at C5) influence bioactivity in pyridazinone-based pharmacophores?
- Methodological Answer : Design a library of analogs with variations at C5 (e.g., ethyl, trifluoromethyl) and assess binding affinity via molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2). Validate with in vitro assays (IC50 determination) .
- SAR Insights : Methyl groups enhance metabolic stability but may reduce solubility; balance via logP optimization .
Q. What advanced separation techniques resolve enantiomeric impurities in chiral pyridazinone derivatives?
Properties
IUPAC Name |
3-chloro-4-methyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-4(9)7-8-5(3)6/h2H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDOVAWXAHZLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168827 | |
Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-07-7 | |
Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 6-chloro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-5-methylpyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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